![molecular formula C11H16N2S2 B14738602 [(2-Methylphenyl)amino]methyl dimethylcarbamodithioate CAS No. 6271-45-0](/img/structure/B14738602.png)
[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate is an organosulfur compound with the molecular formula C₁₁H₁₆N₂S₂. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylphenyl)amino]methyl dimethylcarbamodithioate typically involves a three-component coupling reaction. This process includes aryl/alkyl thiols, carbon disulfide (CS₂), and amines in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in a mixed solvent system of water and dimethylacetamide (DMAc) without the need for catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Usually performed in anhydrous solvents to prevent hydrolysis.
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions include various substituted dithiocarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [(2-Methylphenyl)amino]methyl dimethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and bioactivity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain biochemical assays .
Propriétés
Numéro CAS |
6271-45-0 |
|---|---|
Formule moléculaire |
C11H16N2S2 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
(2-methylanilino)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H16N2S2/c1-9-6-4-5-7-10(9)12-8-15-11(14)13(2)3/h4-7,12H,8H2,1-3H3 |
Clé InChI |
FRWYMEINZWIVTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NCSC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


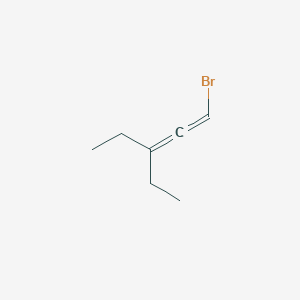



![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
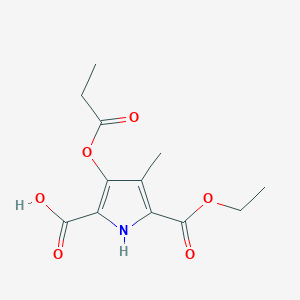
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)
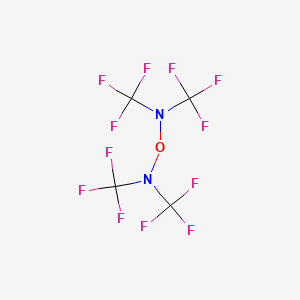
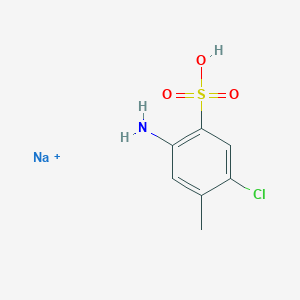
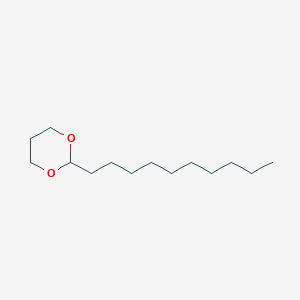
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
